Cas no 922879-56-9 (N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide)

N-(1,3-Benzothiazol-5-yl)-4-fluorobenzamide is a synthetic organic compound featuring a benzothiazole core linked to a 4-fluorobenzamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzothiazole scaffold is known for its bioactivity, while the fluorinated aromatic ring enhances metabolic stability and binding affinity. The compound exhibits potential as an intermediate in the development of kinase inhibitors, antimicrobial agents, or fluorescent probes due to its electron-rich heterocyclic system. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. High purity and consistent synthesis protocols ensure reliability for research applications.
N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide structure
922879-56-9 structure
Product Name:N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide
CAS No:922879-56-9
MF:C14H9FN2OS
MW:272.297465085983
CID:5497855
PubChem ID:41085223
Update Time:2025-05-21

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(benzo[d]thiazol-5-yl)-4-fluorobenzamide
    • F2806-0153
    • N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide
    • 922879-56-9
    • AKOS024468745
    • Inchi: 1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-13-12(7-11)16-8-19-13/h1-8H,(H,17,18)
    • InChI Key: YHGQJSDIZGSZRS-UHFFFAOYSA-N
    • SMILES: S1C=NC2C=C(C=CC1=2)NC(C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 272.04196225g/mol
  • Monoisotopic Mass: 272.04196225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 70.2Ų

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide

Recent Advances in the Study of N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide (CAS: 922879-56-9)

N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide (CAS: 922879-56-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its benzothiazole and fluorobenzamide moieties, has demonstrated promising biological activities in various preclinical studies. The compound's unique chemical structure and potential therapeutic applications have spurred a growing body of research aimed at elucidating its mechanism of action and optimizing its pharmacological properties.

Recent studies have focused on the compound's interactions with specific biological targets, particularly in the context of neurodegenerative diseases and cancer. Structural-activity relationship (SAR) analyses have revealed that the fluorobenzamide group plays a crucial role in enhancing the compound's binding affinity to certain protein targets. Meanwhile, the benzothiazole moiety contributes to improved metabolic stability and blood-brain barrier penetration, making this compound particularly interesting for CNS-targeted therapies.

In the field of oncology, research teams have investigated N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide as a potential inhibitor of key signaling pathways involved in tumor progression. Recent in vitro studies have shown promising results against various cancer cell lines, with particular efficacy observed in models of glioblastoma and pancreatic cancer. The compound appears to modulate multiple oncogenic pathways simultaneously, suggesting a potential polypharmacological mechanism that could overcome the limitations of single-target therapies.

From a chemical development perspective, several research groups have reported improved synthetic routes for 922879-56-9, achieving higher yields and purity while reducing the number of synthetic steps. These advancements have facilitated more extensive biological evaluation and have opened possibilities for structural modifications to optimize the compound's pharmacokinetic profile. Recent patent filings indicate growing commercial interest in derivatives of this chemical scaffold.

Pharmacokinetic studies in animal models have demonstrated that N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide exhibits favorable absorption and distribution characteristics, with adequate plasma concentrations achieved following oral administration. However, researchers have noted that further optimization may be required to address certain metabolic liabilities identified in recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Looking forward, the scientific community anticipates that ongoing research will provide deeper insights into the molecular targets of 922879-56-9 and its precise mechanism of action. Several collaborative research initiatives are currently underway to explore the therapeutic potential of this compound in various disease models, with particular emphasis on its application in precision medicine approaches. The coming years are likely to see increased translational research efforts to bridge the gap between preclinical findings and clinical applications of this promising chemical entity.

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